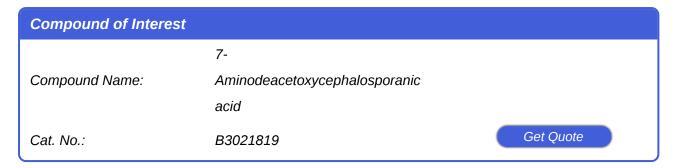


# biosynthesis of 7-ADCA in Acremonium chrysogenum

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An In-depth Technical Guide to the Biosynthesis of **7-Aminodeacetoxycephalosporanic Acid** (7-ADCA) in Engineered Acremonium chrysogenum

#### **Abstract**

**7-Aminodeacetoxycephalosporanic acid** (7-ADCA) is a crucial precursor for the manufacture of semisynthetic cephalosporin antibiotics, such as Cefalexin and Cephradine. Traditionally produced via environmentally taxing chemical expansion of a penicillin nucleus, modern biotechnology has paved the way for a cleaner, fermentation-based approach. This guide details the metabolic engineering of the filamentous fungus Acremonium chrysogenum, the native producer of Cephalosporin C (CPC), to create a robust platform for 7-ADCA biosynthesis. The core strategy involves redirecting the native cephalosporin pathway to accumulate the intermediate deacetoxycephalosporin C (DAOC), which is subsequently converted to 7-ADCA through a two-step enzymatic process. This document provides a comprehensive overview of the biosynthetic pathways, quantitative production data, and detailed experimental protocols for strain engineering, fermentation, and bioconversion.

### The Native Cephalosporin C Biosynthetic Pathway

Acremonium chrysogenum naturally synthesizes the β-lactam antibiotic Cephalosporin C (CPC) through a well-characterized multi-enzyme pathway. The genes encoding these enzymes are typically found in two main clusters within the fungal genome. The process begins

#### Foundational & Exploratory



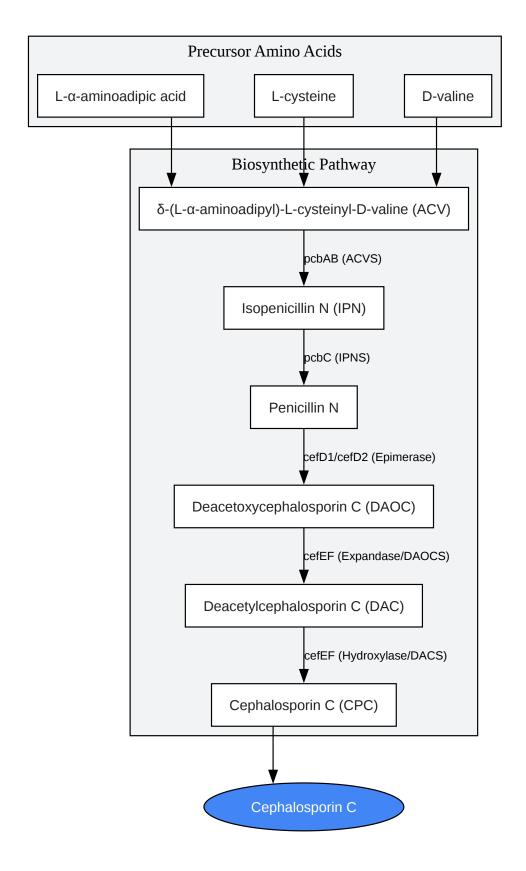


with the condensation of three precursor amino acids: L- $\alpha$ -aminoadipic acid, L-cysteine, and D-valine.

The key enzymatic steps are as follows[1]:

- ACV Synthesis: The non-ribosomal peptide synthetase (NRPS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide intermediate, ACV.
- Isopenicillin N Synthesis: The ACV is cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N (IPN), which features the characteristic β-lactam and thiazolidine rings.
- Epimerization: IPN is converted to Penicillin N via a two-component epimerization system encoded by the cefD1 and cefD2 genes[1].
- Ring Expansion and Hydroxylation: In A. chrysogenum, a single, bifunctional enzyme encoded by the cefEF gene carries out two sequential steps[1][2]. First, its deacetoxycephalosporin C synthase (DAOCS or "expandase") activity catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N to the sixmembered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). Second, its deacetylcephalosporin C hydroxylase (DACS or "hydroxylase") activity hydroxylates DAOC to form deacetylcephalosporin C (DAC).
- Acetylation: The final step is the acetylation of DAC by deacetylcephalosporin C acetyltransferase (encoded by cefG) to yield the final product, Cephalosporin C[1].





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**Diagram 1:** Native Cephalosporin C Biosynthetic Pathway in *A. chrysogenum*.



# Engineered Pathway for Deacetoxycephalosporin C (DAOC) Production

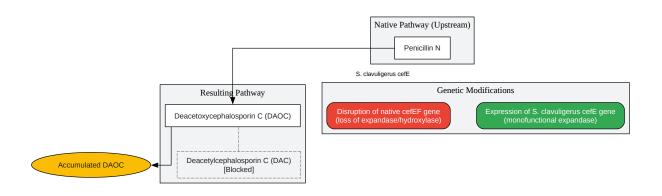
The core of the bio-based 7-ADCA production strategy is the metabolic engineering of A. chrysogenum to halt the native pathway at the DAOC intermediate. This is achieved through a two-step genetic modification process that effectively creates a specialized strain for high-titer DAOC production[3][4].

Step 1: Disruption of the Native cefEF Gene The endogenous cefEF gene, with its dual expandase and hydroxylase functions, is the primary target. By knocking out this gene, the conversion of DAOC to DAC is prevented[1][3]. This disruption results in a strain that converts Penicillin N to DAOC but cannot process it further, leading to the accumulation of Penicillin N.

Step 2: Heterologous Expression of a Monofunctional Expandase To enable the production of DAOC, a new expandase gene is introduced. The cefE gene from the bacterium Streptomyces clavuligerus is ideal for this purpose as it encodes a monofunctional expandase (DAOCS) without any subsequent hydroxylase activity[1][2]. When this bacterial gene is expressed in the cefEF-disrupted A. chrysogenum strain, it efficiently catalyzes the ring expansion of the accumulated Penicillin N to DAOC, which is then secreted from the cell[3][4].

This engineered strain, designated  $\Delta cefEF::S.clavuligerus-cefE$ , becomes a dedicated DAOC producer.





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**Diagram 2:** Engineered Pathway for DAOC Production in *A. chrysogenum*.

## Two-Step Enzymatic Conversion of DAOC to 7-ADCA

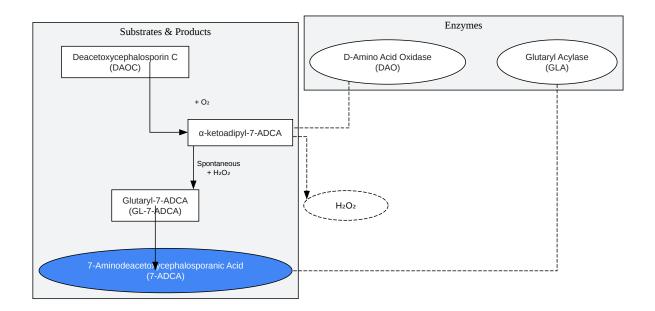
The DAOC produced and secreted during fermentation is converted into the final product, 7-ADCA, through a two-step enzymatic process conducted in vitro. This bioconversion is analogous to the industrial process for converting CPC to 7-aminocephalosporanic acid (7-ACA) and utilizes two key enzymes: D-amino acid oxidase (DAO) and glutaryl acylase (GLA)[3] [4].

- Oxidative Deamination: The first step employs a D-amino acid oxidase (DAO), often sourced from the yeast Trigonopsis variabilis. This enzyme acts on the D-α-aminoadipyl side chain of DAOC, converting it to α-ketoadipyl-7-ADCA. A byproduct of this reaction is hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- Decarboxylation and Acylation: The α-ketoadipyl-7-ADCA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step, undergoing oxidative decarboxylation



to form glutaryl-7-ADCA (GL-7-ADCA).

• Deacylation: The final step uses a glutaryl acylase (GLA), typically a recombinant enzyme from Escherichia coli, to cleave the glutaryl side chain from GL-7-ADCA, yielding the desired final product, 7-ADCA, and glutaric acid as a byproduct.



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**Diagram 3:** Two-Step Enzymatic Conversion of DAOC to 7-ADCA.

### **Quantitative Data**

The efficiency of this biosynthetic process is high, leveraging industrial high-producing strains of A. chrysogenum as the starting point.



Parameter	Value	Reference Strain <i>l</i> Condition	Source
DAOC Production			
Titer (Estimated)	> 7.5 g/L	Engineered high-yield strain	[3],[5]
Conversion Efficiency	75-80% of total β- lactams	Compared to parental CPC strain	[3]
Parental Strain CPC Production			
High-Yield Strain Titer	11.84 - 17.34 g/L (total β-lactams)	Fed-batch fermentation	[6]
Wild-Type Strain Titer	30-50 mg/L	Laboratory fermentation	[5]
Enzymatic Conversion			
Molar Yield (7-ACA from CPC)	85%	Immobilized DAO and GLA	[7]
Conversion Rate (7-ACA from CPC)	>90%	Optimized enzymatic process	[8]

Note: The DAOC titer is estimated based on the reported 75-80% conversion efficiency from a parental strain capable of producing over 10 g/L of total  $\beta$ -lactams. The enzymatic conversion yields are for the analogous and industrially established CPC to 7-ACA process, which is expected to be similar for DAOC to 7-ADCA.

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies involved in the production of 7-ADCA.

### **Genetic Engineering of A. chrysogenum**



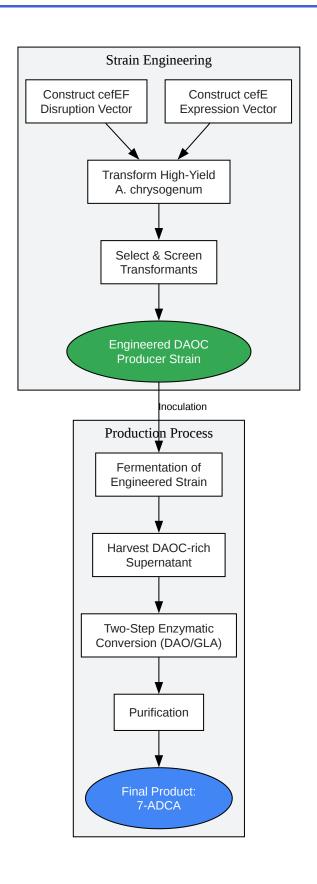




The creation of a DAOC-producing strain requires targeted gene disruption and heterologous gene expression. Agrobacterium tumefaciens-mediated transformation (ATMT) is often preferred for its higher efficiency in industrial fungal strains[1].

Overall Workflow:





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